molecular formula C14H10FO3- B14764243 4-[(3-Fluorophenyl)methoxy]benzoate

4-[(3-Fluorophenyl)methoxy]benzoate

Cat. No.: B14764243
M. Wt: 245.22 g/mol
InChI Key: GSTZODCOPHCYCV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Fluorophenyl)methoxy]benzoate is an organic compound with the molecular formula C15H11FO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-fluorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Fluorophenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(4-fluorophenyl)methoxy]benzoate: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    Methyl 4-fluorobenzoate: Lacks the methoxy group, making it less complex.

    4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate: More complex structure with additional functional groups.

Uniqueness

4-[(3-Fluorophenyl)methoxy]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorine atom and the methoxy group can enhance its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H10FO3-

Molecular Weight

245.22 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C14H11FO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)/p-1

InChI Key

GSTZODCOPHCYCV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.